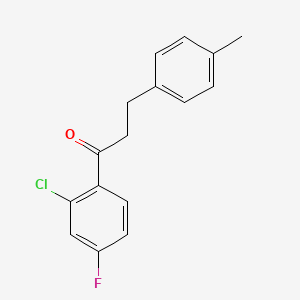

2'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone

Description

2'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone is a halogenated aromatic ketone featuring a propiophenone backbone substituted with chlorine and fluorine at the 2' and 4' positions, respectively, and a 4-methylphenyl group at the 3-position.

Properties

IUPAC Name |

1-(2-chloro-4-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO/c1-11-2-4-12(5-3-11)6-9-16(19)14-8-7-13(18)10-15(14)17/h2-5,7-8,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILUSXMMRJECEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644141 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-10-3 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-4’-fluoro-3-(4-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-methylacetophenone with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-4’-fluoro-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Chloro-4’-fluoro-3-(4-methylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2’-Chloro-4’-fluoro-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to modulate signaling pathways involved in inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Position Effects : The position of the methyl group (3- vs. 4-methylphenyl) influences molecular symmetry and packing. For example, the 4-methylphenyl variant may exhibit more linear crystal packing due to reduced steric hindrance compared to the 3-methyl analog .

- Electron-Withdrawing vs. Electron-Donating Groups: The trifluorophenyl analog (316.68 g/mol) has increased molecular weight and electronegativity, likely enhancing its stability in polar solvents. In contrast, the methoxyphenyl derivative (292.73 g/mol) benefits from the electron-donating methoxy group, which may improve solubility in non-polar solvents .

- Halogen Impact : Chlorine and fluorine at the 2' and 4' positions contribute to strong C–H⋯X hydrogen bonding, as seen in crystallographic studies of related imidazole-imines .

Reactivity Trends:

- Methoxyphenyl Analog : The electron-rich methoxy group may direct electrophilic substitution to the para position, whereas the methylphenyl group in the target compound offers less activation .

- Thiomethylphenyl Analog : The thiomethyl group (SMe) could facilitate nucleophilic aromatic substitution (SNAr) reactions, unlike the inert methyl group in the target compound .

Crystallographic and Intermolecular Interactions

demonstrates that halogenated analogs form robust crystal structures via weak interactions:

- C–H⋯N and C–H⋯X Bonds : These interactions stabilize molecular chains, with dihedral angles between phenyl rings averaging ~56°, indicating significant twisting. This geometry may reduce melting points compared to planar analogs .

Biological Activity

2'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is , with a molecular weight of approximately 290.76 g/mol. The compound features a propiophenone backbone with chlorine and fluorine substituents, which may influence its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis in human breast cancer cells (MDA-MB-231) and glioblastoma cells (U-87) through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Preliminary investigations suggest that it possesses activity against several bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism or bacterial survival.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.

Study on Anticancer Activity

A significant study assessed the cytotoxic effects of the compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those observed for conventional chemotherapeutics. The mechanism was linked to increased reactive oxygen species (ROS) production, leading to oxidative stress and subsequent apoptosis .

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial.

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2'-Methoxy-3-(4-methylphenyl)propiophenone | Exhibits different biological activities due to methoxy substitution | |

| 4-Chloro-3-(4-methylphenyl)propiophenone | Similar structure but lacks fluorine, affecting reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.